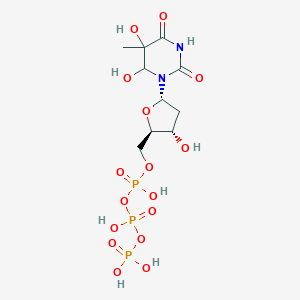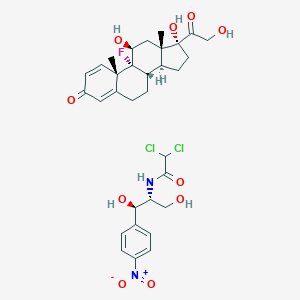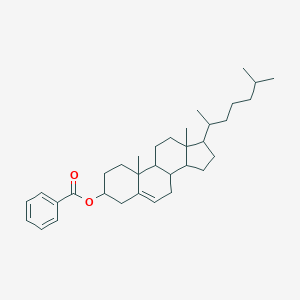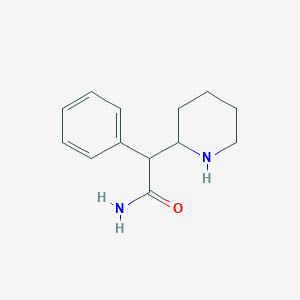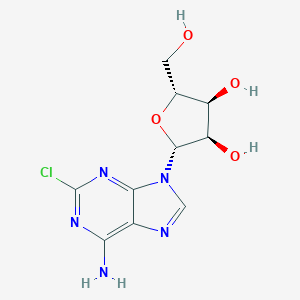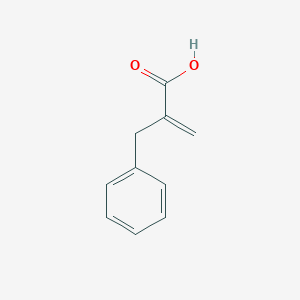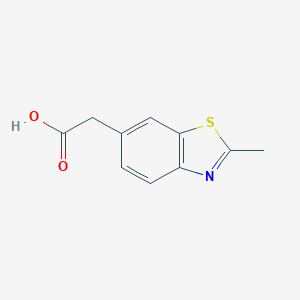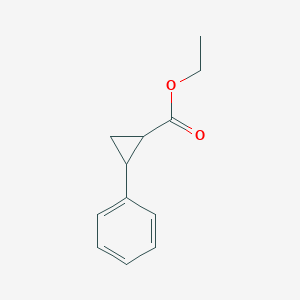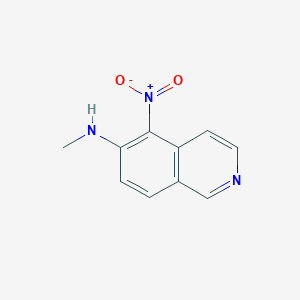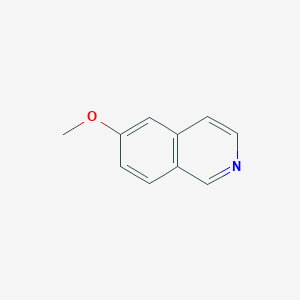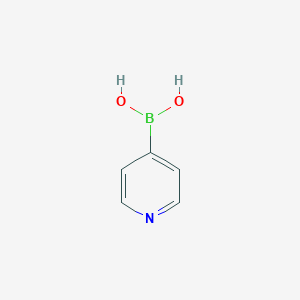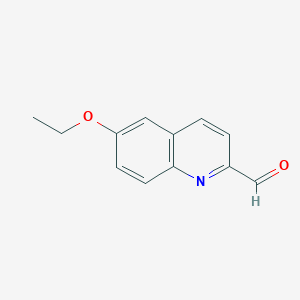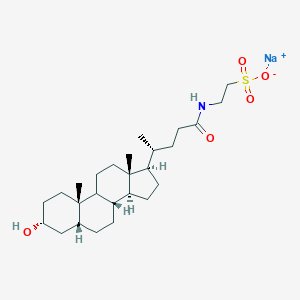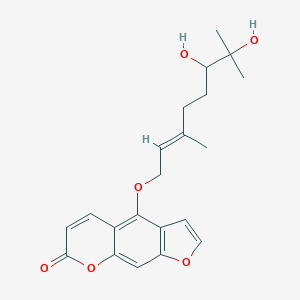
1-(1,2,3-Trimethylcyclopropyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,3-Trimethylcyclopropyl)ethanone, also known as TMCPE, is a cyclic ketone with a unique structure that has attracted the attention of researchers in various fields. TMCPE is synthesized through a multi-step process, and its chemical properties make it a valuable tool for scientific research. In We will also list future directions for research on TMCPE.
Mecanismo De Acción
The mechanism of action of 1-(1,2,3-Trimethylcyclopropyl)ethanone is not well understood, but it is believed to act as a chiral auxiliary in organic synthesis and as a ligand in asymmetric catalysis. 1-(1,2,3-Trimethylcyclopropyl)ethanone has also been shown to inhibit the activity of certain enzymes, although the exact mechanism of this inhibition is not clear.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 1-(1,2,3-Trimethylcyclopropyl)ethanone. However, it has been shown to have low toxicity and is generally considered safe for use in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1,2,3-Trimethylcyclopropyl)ethanone in lab experiments is its unique structure, which allows for the synthesis of chiral compounds with high enantioselectivity. 1-(1,2,3-Trimethylcyclopropyl)ethanone is also relatively easy to synthesize and has low toxicity. However, one limitation of using 1-(1,2,3-Trimethylcyclopropyl)ethanone is its high cost, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research on 1-(1,2,3-Trimethylcyclopropyl)ethanone. One area of interest is the development of new synthetic methods for 1-(1,2,3-Trimethylcyclopropyl)ethanone and its derivatives. Another area of interest is the study of 1-(1,2,3-Trimethylcyclopropyl)ethanone's mechanism of action and its potential use as an enzyme inhibitor. Additionally, 1-(1,2,3-Trimethylcyclopropyl)ethanone could be used as a probe for the study of protein-ligand interactions and in the development of new biologically active compounds.
Métodos De Síntesis
The synthesis of 1-(1,2,3-Trimethylcyclopropyl)ethanone involves a multi-step process that begins with the reaction of 1,3-cyclohexadiene with ethyl vinyl ketone to form a cyclohexene intermediate. The intermediate is then treated with a Grignard reagent to form a cyclohexanol, which is subsequently oxidized to form 1-(1,2,3-Trimethylcyclopropyl)ethanone.
Aplicaciones Científicas De Investigación
1-(1,2,3-Trimethylcyclopropyl)ethanone has been used in various scientific research applications, including as a ligand in asymmetric catalysis, a chiral auxiliary in organic synthesis, and a reagent in the synthesis of biologically active compounds. 1-(1,2,3-Trimethylcyclopropyl)ethanone has also been used in the study of enzyme inhibition and as a probe for the study of protein-ligand interactions.
Propiedades
Número CAS |
108507-77-3 |
|---|---|
Nombre del producto |
1-(1,2,3-Trimethylcyclopropyl)ethanone |
Fórmula molecular |
C8H14O |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
1-(1,2,3-trimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C8H14O/c1-5-6(2)8(5,4)7(3)9/h5-6H,1-4H3 |
Clave InChI |
DPFVHATYRTVANO-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C)C(=O)C)C |
SMILES canónico |
CC1C(C1(C)C(=O)C)C |
Sinónimos |
Ketone, methyl 1,2,3-trimethylcyclopropyl (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



